6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential anticancer properties and has been the subject of various studies aimed at understanding its biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and imidazole derivatives under specific reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrimidin-4-ylethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[2,1-b][1,3]thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising anticancer activity in vitro, making it a candidate for further biological studies.
Medicine: Due to its anticancer properties, the compound is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets within cancer cells. Studies have shown that the compound can induce mitochondrial membrane depolarization, activate multicaspase pathways, and ultimately lead to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have further elucidated its binding interactions with DNA and caspase-3, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the same core structure and have been studied for their various biological activities.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group are known for their enhanced biological activity and stability.
Pyrimidin-4-ylethyl Derivatives: These derivatives are commonly found in medicinal chemistry due to their ability to interact with biological targets.
Uniqueness
6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its potent anticancer activity. The presence of the fluorophenyl group enhances its stability and biological activity, while the pyrimidin-4-ylethyl group facilitates its interaction with molecular targets .
Properties
IUPAC Name |
6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12(15-6-7-21-11-22-15)24(2)18(26)17-10-27-19-23-16(9-25(17)19)13-4-3-5-14(20)8-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCRPYYJHABPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)N(C)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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